Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
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Overview
Description
Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structures
Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a molecule related to Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, is involved in forming hydrogen-bonded supramolecular structures. These structures are linked through hydrogen bonds into one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks, demonstrating the molecule's potential in creating intricate molecular assemblies (Portilla et al., 2007).
Synthesis Techniques
The synthesis technology for compounds similar to this compound, like ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, has been optimized to achieve high yields, indicating the molecule's relevance in industrial production (Fang Qiao-yun, 2012).
Molecular Synthesis and Biological Activities
This compound derivatives have been synthesized and studied for their antimicrobial activity against various bacteria and fungi. This highlights the compound's potential in medicinal chemistry and drug design for treating microbial infections (Shah, 2014).
Spectroscopic and Theoretical Studies
Detailed spectroscopic and theoretical studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate have been conducted. These studies involve experimental and theoretical vibrational spectra analysis, providing insights into the molecular structure and properties of related compounds (Koca et al., 2014).
Tautomerism and Crystal Structures
Studies on tautomerism and the reassignment of crystal structures of 2-amino-1,3-thiazolidin-4-one derivatives shed light on the structural and physicochemical properties of related compounds, essential for understanding their behavior and potential applications in various scientific fields (Gzella et al., 2014).
Future Directions
Thiazole derivatives, including Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, have been the focus of many research studies due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of this compound, as well as studying its mechanism of action in more detail. Additionally, the synthesis of new compounds derived from this compound could be an interesting area of study .
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-6-4-3-5-8(9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDLESGWRDBHSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377369 |
Source
|
Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339010-09-2 |
Source
|
Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.